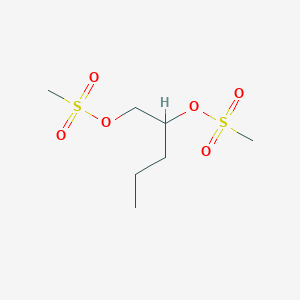

Pentane-1,2-diyl dimethanesulfonate

Description

BenchChem offers high-quality Pentane-1,2-diyl dimethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentane-1,2-diyl dimethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H16O6S2 |

|---|---|

Molecular Weight |

260.3 g/mol |

IUPAC Name |

2-methylsulfonyloxypentyl methanesulfonate |

InChI |

InChI=1S/C7H16O6S2/c1-4-5-7(13-15(3,10)11)6-12-14(2,8)9/h7H,4-6H2,1-3H3 |

InChI Key |

CJJVBWIJRYPCJE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(COS(=O)(=O)C)OS(=O)(=O)C |

Origin of Product |

United States |

Advanced Synthetic Utility and Research Applications of Pentane 1,2 Diyl Dimethanesulfonate

Application in the Synthesis of Complex Natural Products and Their Analogs

Preparation of Pyrrolidine (B122466) and Indolizidine Skeletons

Extensive research has been conducted on the synthesis of pyrrolidine and indolizidine skeletons due to their prevalence in a wide array of biologically active natural products and pharmaceutical agents. These nitrogen-containing heterocyclic compounds form the core of many alkaloids and have been the target of numerous synthetic endeavors. A variety of synthetic strategies have been developed to construct these ring systems, often employing chiral precursors to achieve enantioselective synthesis. These methods include, but are not limited to, reductive amination of dicarbonyl compounds, cyclization of amino alcohols, and various cycloaddition reactions. organic-chemistry.orgmdpi.commdpi.com

The development of efficient and stereoselective methods for the synthesis of substituted pyrrolidines remains an active area of research. organic-chemistry.orgnih.govnih.gov Strategies often involve the use of chiral auxiliaries, asymmetric catalysis, or starting from the chiral pool. nih.govacs.org For instance, the diastereoselective synthesis of pyrrolidines can be achieved through ytterbium triflate-catalyzed three-component reactions of aldehydes, amines, and 1,1-cyclopropanediesters. organic-chemistry.org Furthermore, iridium-catalyzed reductive azomethine ylide generation from tertiary amides and lactams provides a pathway to functionalized pyrrolidines. chemrxiv.org

Indolizidine alkaloids, characterized by a fused bicyclic system containing a nitrogen atom at the bridgehead, have also been the subject of intense synthetic interest. nih.govnih.govrsc.org Synthetic approaches to these molecules often involve intramolecular cyclization reactions of appropriately functionalized pyrrolidine derivatives. nih.gov For example, the enantioselective synthesis of fluorinated indolizidinone derivatives has been achieved through an intramolecular aza-Michael reaction followed by ring-closing metathesis. nih.gov

Despite the extensive body of work on the synthesis of these heterocyclic systems, a review of the scientific literature did not yield specific examples of the utilization of Pentane-1,2-diyl dimethanesulfonate as a direct precursor for the construction of pyrrolidine or indolizidine skeletons. While the structure of this dimesylate, possessing two good leaving groups on a five-carbon chain, suggests its potential as a synthon for five-membered rings, no published research to date has detailed such an application.

Synthesis of Carbocyclic C-Nucleosides

Carbocyclic C-nucleosides are a class of nucleoside analogs where the furanose or pyranose sugar moiety is replaced by a carbocyclic ring, and the nucleobase is attached via a C-C bond instead of a C-N bond. This structural modification imparts greater metabolic stability compared to their natural counterparts, making them attractive targets for the development of antiviral and antitumor agents. sci-hub.catnih.gov

The synthesis of carbocyclic C-nucleosides presents significant challenges, primarily in the stereocontrolled construction of the carbocyclic core and the formation of the C-glycosidic bond. nih.govresearchgate.net Various synthetic strategies have been developed, often starting from chiral building blocks such as cyclopentenone derivatives or employing key reactions like asymmetric Suzuki-Miyaura-type couplings. sci-hub.catnih.gov These approaches allow for the modular construction of the target nucleosides, enabling the synthesis of diverse libraries for biological screening. nih.gov

Research in this area has explored the use of various precursors and methodologies to access these complex molecules. For instance, chiral cyclopentenol (B8032323) derivatives, synthesized from D-ribose, have served as key intermediates for the synthesis of a range of carbocyclic nucleosides. sci-hub.cat Additionally, enantioselective syntheses have been developed from other starting materials, such as pinane-based aminodiols. researchgate.net

A thorough search of the chemical literature did not reveal any studies describing the use of Pentane-1,2-diyl dimethanesulfonate as a starting material or intermediate in the synthesis of carbocyclic C-nucleosides. While chiral diols are important precursors in some synthetic routes, the specific application of this particular dimesylate has not been reported. nih.govnih.gov The established synthetic pathways to carbocyclic C-nucleosides predominantly rely on different classes of starting materials and synthetic disconnections.

Design and Synthesis of Functionalized Pentane 1,2 Diyl Dimethanesulfonate Derivatives

Derivatives Incorporating Amino-Protecting Groups (e.g., Benzyloxycarbonyl, tert-Butoxycarbonyl)

In the synthesis of complex molecules, protecting groups are essential for temporarily masking reactive functional groups, such as amines, to prevent unwanted side reactions. The benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups are two of the most widely used amino-protecting groups in organic synthesis. The incorporation of these groups onto the pentane-1,2-diyl dimethanesulfonate backbone is typically achieved by starting with a corresponding protected aminopentanediol.

The synthesis of N-Cbz-protected β2-amino acids, for instance, has been accomplished through the diastereoselective amidomethylation of titanium enolates using CbzNHCH2OMe/TiCl4. researchgate.net This methodology can be adapted to create Cbz-protected aminopentanediol precursors. Similarly, N-tert-butoxycarbonyl α-amino acids can be synthesized, which can then be reduced to the corresponding Boc-protected aminopentanols and subsequently diols. orgsyn.org

Once the protected aminopentanediol is obtained, the dimethanesulfonate can be readily prepared by reaction with methanesulfonyl chloride in the presence of a base, such as triethylamine (B128534). The choice between Cbz and Boc protecting groups often depends on the subsequent reaction conditions, as they have different deprotection requirements. The Cbz group is typically removed by hydrogenolysis, while the Boc group is labile under acidic conditions.

Table 1: Common Amino-Protecting Groups for Pentane-1,2-diyl Dimethanesulfonate Derivatives

| Protecting Group | Abbreviation | Structure | Key Features |

| Benzyloxycarbonyl | Cbz | C6H5CH2O(CO)- | Stable to a wide range of reagents; removed by hydrogenolysis. |

| tert-Butoxycarbonyl | Boc | (CH3)3CO(CO)- | Removed under mild acidic conditions. |

Halogenated and Substituted Aryl Derivatives (e.g., Bromophenyl)

The introduction of halogen atoms, such as bromine, and substituted aryl groups onto the pentane-1,2-diyl dimethanesulfonate framework can significantly influence the electronic properties and reactivity of the molecule. A bromophenyl group, for example, can serve as a handle for further functionalization through cross-coupling reactions.

While a direct synthesis of bromophenyl pentane-1,2-diyl dimethanesulfonate is not extensively documented, its synthesis can be envisioned through established synthetic routes. One approach involves the use of a bromophenyl-substituted starting material, such as a bromophenyl-containing epoxide, which can be opened to a diol and subsequently mesylated. Alternatively, a precursor with a nucleophilic site could undergo reaction with a bromophenylating agent. The synthesis of 3-substituted phenyl-1,5-diphenylformazans, for example, involves the coupling of substituted phenylhydrazones with diazonium salts, demonstrating a method for incorporating substituted phenyl rings. researchgate.net

The presence of a bromophenyl group can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy, which would show characteristic signals for the substituted aromatic ring. researchgate.net

Fluorous Dimethanesulfonate Derivatives for Specialized Synthetic Methods

Fluorous chemistry utilizes perfluoroalkyl chains as "phase tags" to facilitate the separation and purification of reaction products. nih.govillinois.edu This strategy is particularly advantageous in multi-step synthesis and for the purification of reaction mixtures where traditional chromatography is challenging. illinois.edu A fluorous-tagged pentane-1,2-diyl dimethanesulfonate derivative would allow for its efficient separation from non-fluorous reaction components using fluorous solid-phase extraction (F-SPE). nih.gov

The design of a fluorous dimethanesulfonate derivative involves attaching a fluorous tag, typically a perfluoroalkyl chain, to the pentane (B18724) backbone. This is often done via a short, insulating hydrocarbon spacer to minimize the electron-withdrawing effects of the fluorine atoms on the reactive centers. nih.gov The synthesis could proceed from a fluorous-tagged diol, which is then converted to the dimethanesulfonate.

The application of such fluorous derivatives lies in their ability to be easily separated from a reaction mixture. After a reaction, the fluorous-tagged product can be selectively retained on a fluorous silica (B1680970) gel column while non-fluorous impurities are washed away. The desired product is then eluted with a fluorophilic solvent. This technique simplifies purification and allows for the potential recovery and reuse of expensive reagents or catalysts that are also fluorous-tagged. illinois.edu

Table 2: Fluorous Synthesis Terminology

| Term | Definition |

| Fluorous Tag | A functional group containing a high percentage of fluorine, typically a perfluoroalkyl chain. illinois.edu |

| Fluorous Solid-Phase Extraction (F-SPE) | A purification technique that separates fluorous-tagged molecules from non-fluorous molecules using a fluorous stationary phase. nih.gov |

| Fluorophilic Solvent | A solvent that has a high affinity for fluorous compounds, such as perfluorohexane. |

Chiral Derivatives and Their Synthetic Precursors

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. Chiral pentane-1,2-diyl dimethanesulfonate derivatives are valuable building blocks for the asymmetric synthesis of various complex molecules. The key to their synthesis lies in the use of chiral precursors, most commonly derived from the chiral pool, such as amino acids. georgiasouthern.edursc.org

Chiral amino acids can be converted into chiral aminopentanols and subsequently into chiral aminopentanediols, which serve as the direct precursors to the target chiral dimethanesulfonates. For example, a chiral amino acid can be reduced to the corresponding amino alcohol, which can then undergo further transformations to introduce the second hydroxyl group with the desired stereochemistry. The synthesis of chiral 1,2-diaminoadamantane and its resolution using tartaric acid showcases a classic approach to obtaining enantiomerically pure diamines, a strategy that can be adapted for diols. researchgate.net

The stereochemical integrity of the final product is highly dependent on the synthetic route and the reagents used. Asymmetric synthesis methods, including the use of chiral catalysts and auxiliaries, are often employed to control the stereochemistry at each step. georgiasouthern.edu The absolute configuration of the resulting chiral pentane-1,2-diyl dimethanesulfonate can be confirmed using techniques such as X-ray crystallography or by comparison of its optical rotation with known standards.

Complex Heterocyclic Adducts and Conjugates Utilizing the Pentane-1,2-diyl Dimethanesulfonate Scaffold

The pentane-1,2-diyl dimethanesulfonate scaffold serves as a versatile platform for the construction of complex heterocyclic adducts and conjugates. mdpi.com The two mesylate groups are excellent leaving groups, making the scaffold susceptible to nucleophilic attack by a wide range of heterocyclic systems. This allows for the synthesis of novel molecules with potential applications in medicinal chemistry and materials science. amazonaws.com

For instance, the reaction of pentane-1,2-diyl dimethanesulfonate with nitrogen-containing heterocycles, such as imidazoles, triazoles, or pyridines, can lead to the formation of N-alkylated heterocyclic adducts. The diastereoselective synthesis of 1,2,3-triazolines fused with a pentane ring demonstrates the utility of cycloaddition reactions in constructing such systems. osi.lv Furthermore, the synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones highlights the potential for creating complex, biologically active molecules by incorporating amino acid-derived side chains onto a heterocyclic core, a strategy that could be employed with the pentane-1,2-diyl dimethanesulfonate scaffold. nih.gov

The resulting heterocyclic conjugates can exhibit a wide range of chemical and physical properties depending on the nature of the heterocyclic ring system. These properties can be further tuned by introducing additional functional groups onto either the pentane backbone or the heterocycle itself.

Future Research Directions and Emerging Paradigms for Pentane 1,2 Diyl Dimethanesulfonate

Exploration of Novel Catalytic Transformations Involving the Dimethanesulfonate Moiety

The dimethanesulfonate groups in pentane-1,2-diyl dimethanesulfonate are excellent leaving groups, rendering the molecule susceptible to a variety of nucleophilic substitution reactions. Future research will likely focus on harnessing this reactivity through novel catalytic methods to forge new chemical bonds with high efficiency and selectivity.

One promising area is the development of transition-metal-catalyzed cross-coupling reactions. bohrium.comnih.govescholarship.org Nickel-catalyzed cross-electrophile coupling reactions, for instance, have shown success in forming carbon-carbon bonds using alkyl mesylates. bohrium.comnih.govescholarship.org Investigating the intramolecular cross-electrophile coupling of pentane-1,2-diyl dimethanesulfonate could provide a novel and stereocontrolled route to functionalized cyclopropane (B1198618) derivatives. Furthermore, the development of catalytic methods for the cleavage of the carbon-oxygen bond in sulfonate esters, possibly using lanthanide-based catalysts, could open up new pathways for the selective functionalization of this molecule. ameslab.gov

Another avenue for exploration is the catalytic activation of the C-O bond in the methanesulfonate (B1217627) groups for reactions beyond simple nucleophilic substitution. Light-induced cleavage of the S-O bond in aryl sulfonate esters has been demonstrated to generate sulfonyl radicals, which can then participate in further reactions. nih.gov Investigating similar photoredox or electrochemical methods for the activation of pentane-1,2-diyl dimethanesulfonate could lead to the development of novel, metal-free catalytic transformations.

The table below outlines potential catalytic transformations for future investigation.

| Catalytic Approach | Potential Transformation | Potential Products |

| Nickel-catalyzed cross-electrophile coupling | Intramolecular C-C bond formation | Functionalized cyclopropanes |

| Lanthanide-catalyzed C-O bond cleavage | Selective functionalization at one or both mesylate positions | Monofunctionalized or difunctionalized pentane (B18724) derivatives |

| Photoredox/electrochemical activation | Generation of sulfonyl or alkyl radicals | Novel carbon-sulfur or carbon-carbon bond formations |

| Ruthenium-catalyzed dehydrogenation (of precursor diol) | Direct synthesis of polyamides | Functional polyamides |

Development of Advanced Stereoselective Methodologies for Pentane-1,2-diyl Dimethanesulfonate Analogs

The stereochemistry of the 1,2-diol precursor dictates the stereochemistry of pentane-1,2-diyl dimethanesulfonate. The development of advanced stereoselective methodologies to synthesize chiral analogs of this compound is a critical area for future research, as the stereoisomers of a molecule can exhibit vastly different biological activities and material properties.

Significant progress has been made in the asymmetric synthesis of chiral 1,2-diols. nih.govresearchgate.net Future work on pentane-1,2-diyl dimethanesulfonate analogs will likely leverage these advancements. For example, chiral frustrated Lewis pairs have been used for the highly stereoselective hydrosilylation of diketones to produce chiral diols. researchgate.netnih.gov Applying such methods to the synthesis of enantiomerically pure (R)- or (S)-pentane-1,2-diol would provide access to the corresponding chiral dimethanesulfonates.

Furthermore, the development of stereospecific reactions starting from the dimethanesulfonate itself is a key research direction. Nickel-catalyzed reactions of alkyl mesylates have been shown to proceed with inversion of stereochemistry. escholarship.org Investigating the stereochemical outcome of nucleophilic substitution reactions on chiral pentane-1,2-diyl dimethanesulfonate will be crucial for its application in the synthesis of complex, stereochemically defined molecules.

The following table summarizes potential stereoselective synthetic strategies.

| Synthetic Strategy | Target | Key Features |

| Asymmetric dihydroxylation of pent-1-ene | Chiral pentane-1,2-diol | Use of chiral ligands to control stereochemistry |

| Chiral frustrated Lewis pair-catalyzed reduction of 1,2-diketones | Chiral 1,2-diols | High diastereo- and enantioselectivity |

| Kinetic resolution of racemic pentane-1,2-diol | Enantiomerically enriched pentane-1,2-diol | Separation of enantiomers using chiral catalysts or enzymes |

| Stereospecific nucleophilic substitution on chiral dimethanesulfonate | Stereochemically defined products | Control of stereochemistry at the reaction centers |

Expansion of Applications in Specialized Medicinal and Materials Chemistry Contexts

The bifunctional nature of pentane-1,2-diyl dimethanesulfonate makes it an attractive building block for both medicinal and materials chemistry applications.

In medicinal chemistry, alkylating agents containing two sulfonate ester groups, such as busulfan (B1668071) (1,4-butanediol dimethanesulfonate), are used as anticancer drugs. nih.govresearchgate.netopenmedicinalchemistryjournal.com The cytotoxic effects of these compounds are attributed to their ability to crosslink DNA. Future research could explore pentane-1,2-diyl dimethanesulfonate and its analogs as potential therapeutic agents. The proximity of the two mesylate groups in a 1,2-relationship may lead to different DNA crosslinking patterns and potentially novel biological activities compared to busulfan. The synthesis and evaluation of a library of chiral and achiral analogs could lead to the discovery of new drug candidates with improved efficacy and reduced toxicity. nih.gov

In materials chemistry, di-functional molecules are essential for the synthesis of polymers. Pentane-1,2-diyl dimethanesulfonate could serve as a monomer in the synthesis of novel polyesters or polyamides. nih.govresearchgate.netresearchgate.netyoutube.comnih.govyoutube.comnih.govrsc.orgmdpi.comresearcher.life The incorporation of the flexible pentyl backbone could impart desirable properties such as increased flexibility and solubility to the resulting polymers. Furthermore, the use of bio-based pentane-1,2-diol as a precursor would align with the growing demand for sustainable and biodegradable polymers. escholarship.orgdntb.gov.ua Research into the polymerization of pentane-1,2-diyl dimethanesulfonate with various co-monomers could lead to the development of new materials with tailored properties for applications ranging from biomedical devices to engineering plastics.

Investigation of Further Green Chemistry Alternatives and Sustainable Synthesis Pathways

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on pentane-1,2-diyl dimethanesulfonate will undoubtedly focus on developing more sustainable and environmentally friendly synthetic routes.

The conventional synthesis of sulfonate esters often involves the use of sulfonyl chlorides, which can be hazardous. masterorganicchemistry.com Green alternatives to these reagents are being actively explored. For example, methanesulfonic acid (MSA) itself is considered a green acid due to its low toxicity and biodegradability. nih.gov The use of methanesulfonic anhydride (B1165640) in the synthesis of busulfan has been shown to avoid the formation of chlorinated byproducts. google.com Future work could focus on optimizing the direct esterification of pentane-1,2-diol with methanesulfonic acid or its anhydride, potentially using solid acid catalysts like silica-supported MSA to facilitate catalyst recovery and reuse. openmedicinalchemistryjournal.com

The development of one-pot syntheses and the use of biocatalysis are other promising avenues for greening the production of pentane-1,2-diyl dimethanesulfonate and its precursors. Enzymatic polymerization of bio-based monomers is an emerging field for the synthesis of biodegradable polyesters. rsc.org Exploring enzymatic methods for the synthesis of the precursor diol or even the dimethanesulfonate itself could significantly reduce the environmental impact of its production.

The table below highlights potential green chemistry approaches.

| Green Chemistry Approach | Description | Potential Benefits |

| Use of methanesulfonic anhydride | Replaces hazardous sulfonyl chlorides | Avoids chlorinated byproducts |

| Solid acid catalysis | e.g., Silica-supported methanesulfonic acid | Catalyst recyclability, reduced waste |

| Biocatalysis | Enzymatic synthesis of diol or diester | Mild reaction conditions, high selectivity |

| One-pot synthesis | Combining multiple reaction steps | Reduced solvent use and purification steps |

Advanced Mechanistic Studies Through Combined Experimental and Computational Techniques

A deep understanding of the reaction mechanisms involving pentane-1,2-diyl dimethanesulfonate is crucial for optimizing existing reactions and designing new ones. A combination of advanced experimental and computational techniques will be instrumental in elucidating these mechanisms.

Experimental techniques such as kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring can provide valuable information about reaction pathways and intermediates. For instance, studying the kinetics of nucleophilic substitution reactions on pentane-1,2-diyl dimethanesulfonate can reveal the influence of the substrate structure and reaction conditions on the reaction rate.

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for studying reaction mechanisms. escholarship.orgescholarship.orgmit.edulabcompare.comnumberanalytics.comfossee.in DFT calculations can be used to model the potential energy surfaces of reactions involving pentane-1,2-diyl dimethanesulfonate, allowing for the identification of transition states and the calculation of activation energies. mit.edulabcompare.comnumberanalytics.comfossee.in This information can be used to predict the feasibility of different reaction pathways and to understand the origins of stereoselectivity. For example, computational modeling could be used to investigate the transition states of the intramolecular cyclization to form cyclopropanes, providing insights into how to control the stereochemical outcome of this reaction.

A synergistic approach that combines experimental and computational methods will provide the most comprehensive understanding of the chemistry of pentane-1,2-diyl dimethanesulfonate, paving the way for its rational application in a wide range of chemical endeavors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.